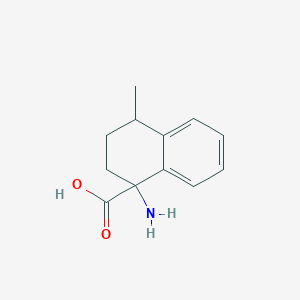![molecular formula C14H22N4O2 B13316969 tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol . This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4,7,11-tetraazatricyclo[7400,3,7]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen-containing rings, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or other reduced nitrogen-containing compounds .
Scientific Research Applications
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate: A similar compound with a methyl group at the 5-position.
Other tricyclic compounds: Various other tricyclic compounds with different substituents and functional groups.
Uniqueness
tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms.
Properties
Molecular Formula |
C14H22N4O2 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-11-10(9-18)8-17-7-5-15-12(17)16-11/h5,7,10-11H,4,6,8-9H2,1-3H3,(H,15,16) |
InChI Key |
MCUHTQGCVZHZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN3C=CN=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


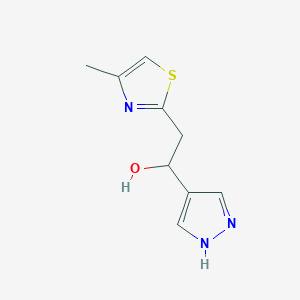
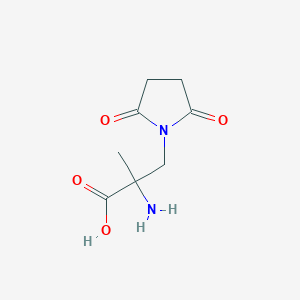
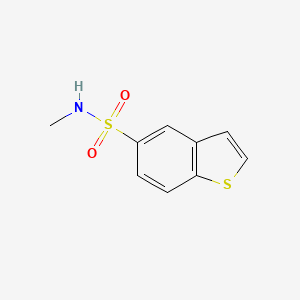
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
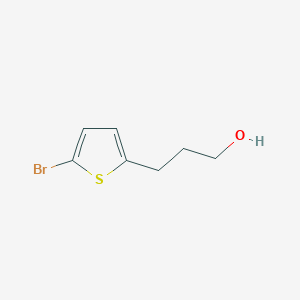
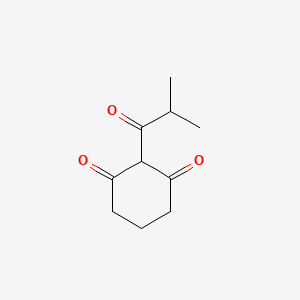
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
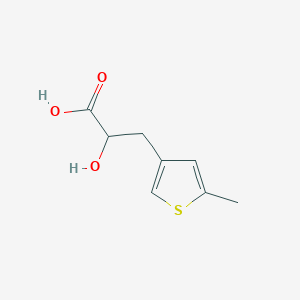
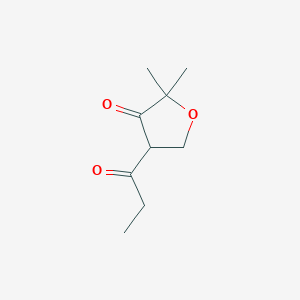
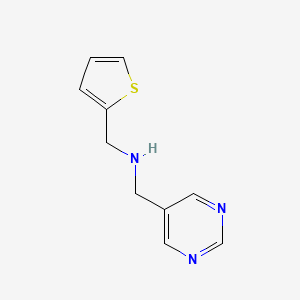
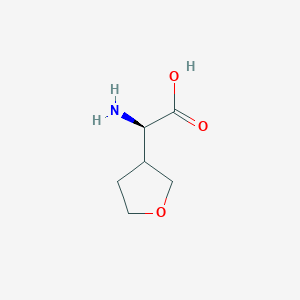
![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
